N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
CAS No.: 1234806-67-7
Cat. No.: VC11964158
Molecular Formula: C14H22N2O4S
Molecular Weight: 314.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234806-67-7 |
|---|---|
| Molecular Formula | C14H22N2O4S |
| Molecular Weight | 314.40 g/mol |
| IUPAC Name | 2,5-dimethyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]furan-3-carboxamide |
| Standard InChI | InChI=1S/C14H22N2O4S/c1-10-8-13(11(2)20-10)14(17)15-9-12-4-6-16(7-5-12)21(3,18)19/h8,12H,4-7,9H2,1-3H3,(H,15,17) |
| Standard InChI Key | CXHBLXPJUHEUSZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
| Canonical SMILES | CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of three primary components:
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A 2,5-dimethylfuran-3-carboxamide core, which provides aromaticity and hydrogen-bonding capabilities through the carboxamide group.
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A piperidine ring substituted at the 1-position with a methanesulfonyl group (-SO₂CH₃), enhancing solubility and metabolic stability.
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A methylenic linker bridging the piperidine and furan moieties, allowing conformational flexibility.
The SMILES representation (CN1CCN(CC1)S(=O)(=O)C)CNC(=O)C2=C(OC(C)=C2C)C) illustrates these connectivity patterns.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₂O₄S |
| Molecular Weight | 314.40 g/mol |
| CAS Number | 1234806-67-7 |
| Topological Polar Surface | 95.5 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
Spectral Characteristics
While experimental spectroscopic data (NMR, IR, MS) for this specific compound remains unpublished, analogous structures exhibit:
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¹H NMR: Signals at δ 1.4–2.1 ppm (piperidine CH₂), δ 2.3–3.1 ppm (N-methyl groups), and δ 6.1–6.3 ppm (furan protons).
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MS: Characteristic fragmentation patterns including loss of SO₂ (64 Da) from the methanesulfonyl group.
Synthetic Approaches
Retrosynthetic Analysis
The compound can be synthesized through a three-step sequence:
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Piperidine Functionalization: Methanesulfonylation of 4-(aminomethyl)piperidine using methanesulfonyl chloride in dichloromethane.
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Furan Carboxylic Acid Activation: Conversion of 2,5-dimethylfuran-3-carboxylic acid to its acid chloride with thionyl chloride.
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Amide Coupling: Reaction of the activated furan derivative with the methanesulfonyl-piperidine intermediate using Hünig's base.
Yield Optimization
Preliminary yield estimates based on similar reactions suggest:
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85–92% for methanesulfonylation (Step 1)
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78–85% for acid chloride formation (Step 2)
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65–72% for amide coupling (Step 3)
Critical parameters include temperature control (<0°C during sulfonylation) and strict anhydrous conditions for coupling reactions.
| Compound Class | IC₅₀ Range | Biological Target |
|---|---|---|
| Piperidine sulfonamides | 0.8–12 μM | σ₁ Receptors |
| Furan carboxamides | 15–45 μM | COX-2 Inhibition |
| N-Methylpiperazines | 3–8 nM | Dopamine D₃ Receptors |
These data suggest potential applications in pain management, CNS disorders, and inflammation .
Research Limitations and Gaps
Experimental Data Deficiency
As of 2025, no peer-reviewed studies directly investigate:
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In vitro toxicity profiles (e.g., HepG2 cytotoxicity)
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Pharmacokinetic parameters (oral bioavailability, half-life)
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Target engagement validation (radioligand binding assays)
Structural Optimization Opportunities
Key modification sites for SAR studies include:
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Furan Substituents: Varying methyl groups at positions 2/5
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Sulfonyl Group: Replacement with carbonyl or phosphoryl groups
Future Research Directions
Priority Investigations
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ADMET Profiling: Computational prediction of absorption/distribution using QikProp.
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Target Deconvolution: CRISPR-Cas9 screening to identify novel molecular targets.
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Stereochemical Impact: Synthesis and testing of enantiomers using chiral HPLC separation.
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